3-Bromopyrazolo[1,5-b]pyridazine chemical properties
3-Bromopyrazolo[1,5-b]pyridazine chemical properties
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-b]pyridazine: Properties, Synthesis, and Applications
Introduction
The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in the fields of medicinal chemistry and materials science. As a fused bicyclic aromatic structure containing three nitrogen atoms, it offers a rigid framework with specific electronic properties and hydrogen bonding capabilities. The introduction of a bromine atom at the 3-position, yielding 3-Bromopyrazolo[1,5-b]pyridazine, transforms this core into a highly versatile building block.[1] The C-Br bond serves as a key functional handle, enabling a wide array of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of molecular properties for advanced materials.
This guide provides a comprehensive technical overview of 3-Bromopyrazolo[1,5-b]pyridazine for researchers, chemists, and drug development professionals. It covers its core chemical properties, outlines a representative synthetic approach, details its reactivity and derivatization potential, and discusses its applications as a foundational element in the synthesis of novel, high-value molecules.
Core Physicochemical and Computational Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Bromopyrazolo[1,5-b]pyridazine are summarized below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes (LogP), and its capacity for intermolecular interactions (TPSA, H-bond acceptors).
| Property | Value | Source |
| CAS Number | 1137949-68-8 | [2][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| SMILES | BrC1=C2C=CC=NN2N=C1 | [2][5] |
| InChIKey | KJJXLSMSVBLMDA-UHFFFAOYSA-N | [5] |
| Predicted XLogP | 1.49 | [2] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1][4] |
Synthesis and Manufacturing
The synthesis of fused heterocyclic systems like pyrazolopyridazines can be approached through various strategies, often involving the construction of one ring onto a pre-existing heterocyclic core.[6] While multiple specific routes may exist, a common and logical approach involves the condensation and cyclization of a functionalized pyridazine precursor with a hydrazine derivative.
Representative Synthetic Workflow
A plausible and illustrative synthesis begins with a suitably activated pyridazine, such as one bearing a leaving group and a carbonyl or equivalent electrophilic center. The reaction with hydrazine or a substituted hydrazine builds the pyrazole ring. The choice of reaction conditions, such as solvent and temperature, is critical for controlling regioselectivity and maximizing yield.
Caption: Generalized synthetic workflow for 3-Bromopyrazolo[1,5-b]pyridazine.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established heterocyclic chemistry principles and should be adapted and optimized.
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Step 1: Synthesis of Pyrazolo[1,5-b]pyridazine. To a solution of a suitable 3-chloro-6-hydrazinopyridazine precursor (1.0 eq) in ethanol (10 mL/mmol), add malonaldehyde bis(dimethyl acetal) (1.2 eq) and concentrated hydrochloric acid (0.5 eq).
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Reaction Execution. Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
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Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification. Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Pyrazolo[1,5-b]pyridazine core.
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Step 2: Bromination. Dissolve the Pyrazolo[1,5-b]pyridazine (1.0 eq) in dichloromethane (DCM) or acetic acid (15 mL/mmol). Cool the solution to 0°C in an ice bath.
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Reagent Addition. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
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Final Reaction and Isolation. Allow the reaction to stir at room temperature for 2-4 hours. Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Bromopyrazolo[1,5-b]pyridazine. Further purification can be achieved by recrystallization or chromatography if necessary.
Chemical Reactivity and Derivatization Potential
The true value of 3-Bromopyrazolo[1,5-b]pyridazine in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their reliability, functional group tolerance, and the vast commercial availability of coupling partners. These reactions allow for the precise installation of diverse substituents at the 3-position, enabling rapid library synthesis for SAR exploration.
Key derivatization reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear scaffolds for further functionalization.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.
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Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: Key cross-coupling reactions for derivatizing 3-Bromopyrazolo[1,5-b]pyridazine.
Applications in Research and Drug Discovery
The pyridazine heterocycle and its fused analogs are important structural motifs in medicinal chemistry due to their unique physicochemical properties.[7] The adjacent nitrogen atoms create a distinct dipole moment and act as hydrogen bond acceptors, which are critical for molecular recognition and binding to biological targets such as protein kinases.
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Scaffold for Drug Discovery: 3-Bromopyrazolo[1,5-b]pyridazine is an ideal starting point for synthesizing libraries of novel compounds for high-throughput screening.[1] The pyrazolopyridine core is found in molecules targeting a range of diseases, and this bromo-derivative provides a direct route to novel chemical entities.[8]
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Kinase Inhibitors: Many kinase inhibitors feature nitrogen-rich heterocyclic cores that interact with the hinge region of the ATP-binding pocket. The pyrazolo[1,5-b]pyridazine scaffold mimics this pharmacophore, making its derivatives promising candidates for oncology and inflammation research.
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Agrochemicals: The unique structure is also valuable in the development of new agrochemicals, such as pesticides and herbicides, where novel scaffolds are constantly needed to overcome resistance.[1]
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Materials Science: The rigid, planar structure and tunable electronic properties of derivatized pyrazolo[1,5-b]pyridazines make them of interest in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Spectroscopic Characterization
While specific spectra depend on the exact sample and conditions, the following describes the expected spectroscopic features for 3-Bromopyrazolo[1,5-b]pyridazine based on its structure.
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¹H NMR: The spectrum would show four signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridazine and pyrazole rings would appear as doublets or doublet of doublets, with coupling constants characteristic of aromatic systems.
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¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms. The carbon atom attached to the bromine (C3) would be significantly shifted and its signal intensity might be reduced due to the quadrupole moment of the bromine atom.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two major peaks of nearly equal intensity: one for the molecular ion [M]⁺ and another at [M+2]⁺. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
References
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- 1137949-68-8 | 3-Bromopyrazolo[1,5-b]pyridazine. ChemScene.
- 3-Bromopyrazolo[1,5-b]pyridazine | 1137949-68-8. ChemicalBook.
- 1137949-68-8|3-Bromopyrazolo[1,5-b]pyridazine|BLD Pharm. BLD Pharm.
- 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3). PubChemLite.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
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Imidazo[1,2-b]pyridazine
Pyrazolo[1,5-a]pyridine